molecular formula C37H42Cl2FN5O7S B612073 Milademetan tosylate hydrate CAS No. 2095625-97-9

Milademetan tosylate hydrate

カタログ番号: B612073
CAS番号: 2095625-97-9
分子量: 790.73
InChIキー: NHIUKVHKLJSJEA-LINJWFRASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

Milademetan undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various analogs with different functional groups .

科学的研究の応用

Milademetan has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

類似化合物との比較

Milademetan is unique among MDM2 inhibitors due to its high selectivity and potency. Similar compounds include:

Milademetan stands out due to its favorable pharmacokinetic profile and ability to induce a robust p53 response in various cancer models .

生物活性

Milademetan tosylate hydrate, also known as DS-3032b, is a potent and selective inhibitor of the murine double minute 2 (MDM2) protein, which plays a critical role in regulating the tumor suppressor protein p53. This compound has garnered attention for its potential antitumor activity across various malignancies due to its ability to restore p53 signaling, leading to increased apoptosis in cancer cells.

Milademetan functions by binding to MDM2, preventing its interaction with p53. This inhibition leads to the stabilization and activation of p53, which is crucial for inducing cell cycle arrest and apoptosis in tumor cells. The mechanism can be summarized as follows:

  • Inhibition of MDM2-p53 Interaction : Milademetan binds to MDM2, blocking its ability to degrade p53.
  • Restoration of p53 Function : The stabilization of p53 allows for the transcription of target genes involved in cell cycle regulation and apoptosis.
  • Induction of Tumor Cell Apoptosis : The active p53 leads to increased expression of pro-apoptotic factors and cell cycle inhibitors, promoting cancer cell death.

In Vitro Studies

In laboratory settings, milademetan has demonstrated the following biological activities:

  • Gene Expression Modulation : Treatment with milademetan induces the expression of CDKN1A (p21), BAX, and MDM2 itself, stabilizing TP53 in neuroblastoma cells with wild-type TP53. This results in G1 cell cycle arrest and apoptosis .
  • Cell Viability : In neuroblastoma models, milademetan significantly inhibits cell viability, proliferation, and migration in a dose-dependent manner (0-2000 nM) regardless of MYCN status .

In Vivo Studies

Milademetan's efficacy has been evaluated in mouse xenograft models:

  • Tumor Growth Inhibition : In mice with xenografted neuroblastoma cells possessing functional TP53, oral administration of milademetan at 50 mg/kg resulted in delayed tumor growth and improved overall survival rates .

Clinical Trials

Milademetan has been subjected to multiple clinical trials to assess its safety and efficacy in humans:

Phase I Trials

A comprehensive phase I study involved 107 patients with advanced solid tumors or lymphomas. Key findings include:

  • Dosing Schedule : The recommended dosing schedule was established at 260 mg once daily for three days followed by a break (3/14 days) .
  • Adverse Events : Common grade 3/4 drug-related adverse events included thrombocytopenia (29%), neutropenia (15%), and anemia (13%) at higher doses .
  • Efficacy Results : The disease control rate was reported at 45.8%, with a median progression-free survival of 4 months across all cohorts. Notably, patients with dedifferentiated liposarcomas showed a higher disease control rate of 58.5% .

Summary of Clinical Data

Study PhasePatient PopulationDose ScheduleDisease Control RateMedian PFS
Phase I107 patients260 mg QD (3/14 days)45.8%4 months
SubgroupDedifferentiated LiposarcomaSame as above58.5%7.2 months

特性

InChI

InChI=1S/C30H34Cl2FN5O4.C7H8O3S.H2O/c1-28(2)8-10-29(11-9-28)30(18-5-3-15(31)13-19(18)37-27(30)41)21(17-7-12-35-24(32)22(17)33)23(38-29)26(40)36-16-4-6-20(25(34)39)42-14-16;1-6-2-4-7(5-3-6)11(8,9)10;/h3,5,7,12-13,16,20-21,23,38H,4,6,8-11,14H2,1-2H3,(H2,34,39)(H,36,40)(H,37,41);2-5H,1H3,(H,8,9,10);1H2/t16-,20+,21+,23-,30-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJOGWGXMTUHPW-CIPNXXNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CCC2(CC1)C3(C(C(N2)C(=O)NC4CCC(OC4)C(=O)N)C5=C(C(=NC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CCC2(CC1)[C@@]3([C@H]([C@@H](N2)C(=O)N[C@@H]4CC[C@H](OC4)C(=O)N)C5=C(C(=NC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H44Cl2FN5O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

808.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。